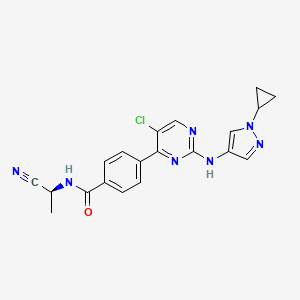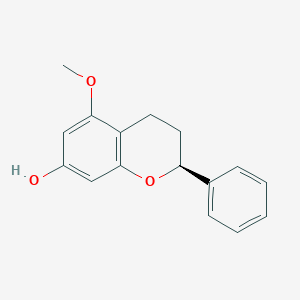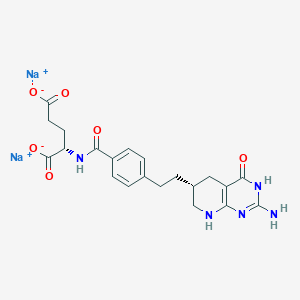
Lometrexol disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lometrexol disodium is a potent antifolate compound that inhibits glycinamide ribonucleotide formyltransferase (GARFT), an enzyme crucial for de novo purine synthesis. This compound has been studied extensively for its potential in cancer treatment due to its ability to disrupt nucleotide synthesis, leading to cell cycle arrest and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
Lometrexol disodium is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditionsThe final product is obtained by reacting the intermediate with disodium salt under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the compound .
化学反応の分析
Types of Reactions
Lometrexol disodium undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
科学的研究の応用
Lometrexol disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifolate drugs and their interactions with enzymes.
Biology: Employed in research to understand the role of GARFT in nucleotide synthesis and cell proliferation.
Medicine: Investigated for its potential in treating various cancers, including lung, breast, and colorectal cancers, due to its ability to inhibit cell growth and induce apoptosis.
Industry: Utilized in the development of new antifolate drugs and therapeutic agents
作用機序
Lometrexol disodium exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), an enzyme involved in the de novo synthesis of purines. By inhibiting GARFT, this compound disrupts the synthesis of nucleotides, leading to a depletion of ATP and GTP levels. This disruption results in cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells .
類似化合物との比較
Similar Compounds
Lometrexol disodium is similar to other antifolate compounds such as:
Methotrexate: Another antifolate that inhibits dihydrofolate reductase (DHFR) and is widely used in cancer treatment.
Pemetrexed: Inhibits multiple folate-dependent enzymes and is used in the treatment of non-small cell lung cancer and mesothelioma.
Raltitrexed: Specifically inhibits thymidylate synthase and is used in the treatment of colorectal cancer.
Uniqueness
This compound is unique in its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT) without affecting other folate-dependent enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). This specificity makes it a valuable tool in studying the role of GARFT in nucleotide synthesis and its potential as a targeted cancer therapy .
特性
分子式 |
C21H23N5Na2O6 |
|---|---|
分子量 |
487.4 g/mol |
IUPAC名 |
disodium;(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15+;;/m1../s1 |
InChIキー |
SVJSWELRJWVPQD-KJWOGLQMSA-L |
異性体SMILES |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




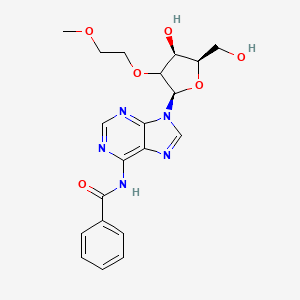

![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
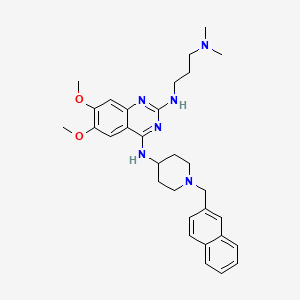
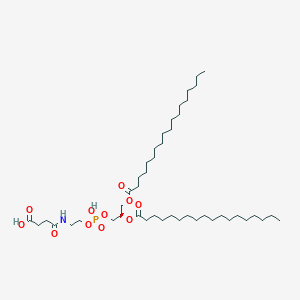
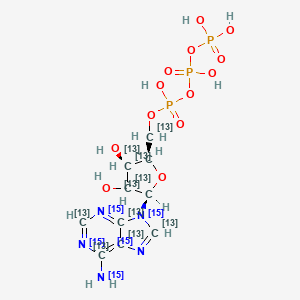


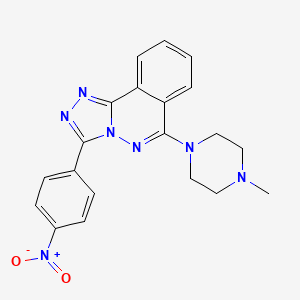
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
